molecular formula C14H14O B097633 4-Methoxy-3'-methylbiphenyl CAS No. 17171-17-4

4-Methoxy-3'-methylbiphenyl

Cat. No.: B097633
CAS No.: 17171-17-4
M. Wt: 198.26 g/mol
InChI Key: PGEFXSPLFJLFBA-UHFFFAOYSA-N
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Preparation Methods

Curdlan is primarily produced through microbial fermentation. The bacterium Alcaligenes faecalis var myxogenes is commonly used for its production . The production process involves submerged fermentation, where the bacteria are cultured in a nutrient-rich medium. Preliminary screening of curdlan-producing microorganisms is done using aniline blue media . To enhance the yield, various optimization techniques such as Plackett–Burman design and response surface methodology are employed .

Industrial production of curdlan involves the following steps:

    Fermentation: The selected microorganism is cultured in a bioreactor under controlled conditions.

    Harvesting: The biomass is harvested, and the curdlan is extracted.

    Purification: The extracted curdlan is purified using techniques such as centrifugation and filtration.

    Drying: The purified curdlan is dried to obtain a powder form.

Comparison with Similar Compounds

Curdlan is often compared with other polysaccharides such as xanthan, levan, and pullulan . While all these polysaccharides have unique properties, curdlan stands out due to its ability to form elastic gels upon heating and its high molecular weight . Additionally, curdlan’s β-1,3-glycosidic linkage is distinct from the linkages found in other polysaccharides, contributing to its unique properties .

Similar Compounds

Curdlan’s unique properties and diverse applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-methoxy-4-(3-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEFXSPLFJLFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374855
Record name 4-Methoxy-3'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17171-17-4
Record name 4-Methoxy-3'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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